molecular formula C8H3BrN2 B2507344 2-Bromoisophthalonitrile CAS No. 22433-90-5

2-Bromoisophthalonitrile

Cat. No.: B2507344
CAS No.: 22433-90-5
M. Wt: 207.03
InChI Key: PCTWWYKFRYQMOH-UHFFFAOYSA-N
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Description

2-Bromoisophthalonitrile is an organic compound with the molecular formula C8H3BrN2. It is a derivative of isophthalonitrile, where a bromine atom is substituted at the second position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoisophthalonitrile can be synthesized through several methods. One common approach involves the bromination of isophthalonitrile. This reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoisophthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromoisophthalonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromoisophthalonitrile depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form complex molecules. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 2-Bromo-4-pyridinecarboxylic acid
  • 2-Bromo-isonicotinic acid
  • 1-Bromo-2,6-dicyanobenzene

Comparison: 2-Bromoisophthalonitrile is unique due to its specific substitution pattern and the presence of two nitrile groups. This structure imparts distinct reactivity and properties compared to similar compounds. For instance, 2-Bromo-4-pyridinecarboxylic acid has a different substitution pattern, affecting its reactivity and applications. Similarly, 2-Bromo-isonicotinic acid and 1-Bromo-2,6-dicyanobenzene have variations in their functional groups and positions, leading to differences in their chemical behavior and uses .

Properties

IUPAC Name

2-bromobenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTWWYKFRYQMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22433-90-5
Record name 2-bromobenzene-1,3-dicarbonitrile
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